molecular formula C23H21N B12899880 1-Mesityl-2-phenyl-1H-indole CAS No. 844819-41-6

1-Mesityl-2-phenyl-1H-indole

Cat. No.: B12899880
CAS No.: 844819-41-6
M. Wt: 311.4 g/mol
InChI Key: BWJMQIUUKNJRTC-UHFFFAOYSA-N
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Description

1-Mesityl-2-phenyl-1H-indole is an organic compound belonging to the indole family, characterized by a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the indole core. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-2-phenyl-1H-indole typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions. For instance, the reaction of mesityl phenylhydrazone with an appropriate ketone in the presence of an acid catalyst like methanesulfonic acid can yield the desired indole .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Mesityl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Mesityl-2-phenyl-1H-indole has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals

Mechanism of Action

The biological activity of 1-Mesityl-2-phenyl-1H-indole is attributed to its ability to interact with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism of action may involve inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .

Comparison with Similar Compounds

    2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.

    1-Mesitylindole: An indole derivative with a mesityl group at the 1-position.

Uniqueness: 1-Mesityl-2-phenyl-1H-indole is unique due to the presence of both mesityl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .

Properties

CAS No.

844819-41-6

Molecular Formula

C23H21N

Molecular Weight

311.4 g/mol

IUPAC Name

2-phenyl-1-(2,4,6-trimethylphenyl)indole

InChI

InChI=1S/C23H21N/c1-16-13-17(2)23(18(3)14-16)24-21-12-8-7-11-20(21)15-22(24)19-9-5-4-6-10-19/h4-15H,1-3H3

InChI Key

BWJMQIUUKNJRTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C

Origin of Product

United States

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